molecular formula C15H20N2OS B2762228 3-(Heptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 730976-65-5

3-(Heptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2762228
CAS No.: 730976-65-5
M. Wt: 276.4
InChI Key: IFVBBQGLZMBGRI-UHFFFAOYSA-N
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Description

3-(Heptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound based on the 2-sulfanylquinazolin-4(3H)-one scaffold, a structure recognized as a privileged framework in medicinal chemistry with significant potential in drug discovery . This specific derivative is of high interest for researchers investigating novel therapeutic agents, particularly in the fields of oncology and virology. The quinazolin-4-one core is a established pharmacophore in the development of inhibitors targeting key protein kinases and viral proteases . In cancer research, analogues of this scaffold have demonstrated potent broad-spectrum anti-proliferative activities against various human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and cervical cancer (HeLa) . The mechanism of action for these compounds often involves multi-targeted kinase inhibition, simultaneously affecting pivotal signaling pathways by inhibiting receptors such as VEGFR2, EGFR, and HER2, which are implicated in cell proliferation, survival, and angiogenesis . Furthermore, closely related dihydroquinazolin-4-one compounds have been identified as potent tubulin polymerization inhibitors, a mechanism that disrupts mitosis and leads to cell cycle arrest, showcasing a second viable anti-cancer pathway for this chemical class . Beyond oncology, the quinazolin-4-one scaffold has been successfully explored as a basis for developing non-covalent, non-peptidic inhibitors of the SARS-CoV-2 main protease (Mpro) . These inhibitors effectively block viral replication and have shown excellent selectivity and promising drug metabolism and pharmacokinetics (DMPK) properties, positioning the quinazolin-4-one core as a versatile scaffold for antiviral drug development . Researchers can utilize this compound as a key intermediate or lead compound for further structural optimization and structure-activity relationship (SAR) studies to develop more potent and selective therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-heptan-2-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-3-4-5-8-11(2)17-14(18)12-9-6-7-10-13(12)16-15(17)19/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVBBQGLZMBGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Heptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 2-aminobenzamide with heptan-2-one in the presence of a suitable catalyst, followed by the introduction of a sulfanyl group using thiolating agents such as thiourea or hydrogen sulfide. The reaction conditions often include refluxing in an organic solvent like ethanol or methanol, with reaction times ranging from several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(Heptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The heptan-2-yl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate alkylating or arylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to reflux conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, room temperature to reflux conditions.

    Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides), polar aprotic solvents (e.g., dimethylformamide), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkyl or aryl-substituted quinazolinone derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the quinazolinone scaffold, including 3-(Heptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, exhibit significant anticancer properties. A study explored various derivatives and found that certain compounds demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7. This suggests that modifications to the quinazolinone structure can enhance its bioactivity .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In studies evaluating a series of synthesized quinazolinone derivatives, some exhibited potent antibacterial and antifungal activities against pathogens like Mycobacterium smegmatis and Candida albicans. The presence of specific functional groups was linked to increased efficacy against these microorganisms .

Fungicidal Activity

The compound's structural analogs have been investigated for their antifungal properties, particularly against plant pathogens. The bioactive nature of the quinazolinone framework allows for the development of fungicides that target specific fungal strains, potentially reducing crop losses in agriculture .

Case Studies

StudyFindings
Anticancer Screening A series of derivatives were synthesized and tested against HCT-116 and MCF-7 cell lines, revealing promising anticancer activity with IC50 values ranging from 1.9 to 7.52 μg/mL .
Antimicrobial Evaluation Compounds derived from the quinazolinone scaffold showed significant inhibition against various microbial strains, indicating potential for development as antimicrobial agents .
Fungicidal Testing Investigations into the fungicidal properties highlighted effectiveness against key phytopathogens, suggesting utility in agricultural applications .

Mechanism of Action

The mechanism of action of 3-(Heptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes, such as proteases or kinases.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Quinazolin-4-one derivatives exhibit biological activity modulated by substituents at positions 2 and 3. Below is a comparative analysis:

Compound Substituents Key Properties/Activities Reference
3-(Heptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one 3: Heptan-2-yl (branched alkyl); 2: -SH High lipophilicity; potential CNS penetration due to alkyl chain; untested biological activity
3-(2-Chlorophenyl)-2-sulfanylquinazolin-4-one 3: 2-Chlorophenyl; 2: -SH Moderate COX-2 inhibition (47.1% at 20 µM); enhanced electronic effects from Cl
3-[(4-Fluorophenyl)methyl]-2-methylquinazolin-4-one 3: 4-Fluorobenzyl; 2: -CH3 Improved NS5B polymerase binding (∆∆G = -0.71 to -0.82 kcal/mol)
2-Phenyl-3,4-dihydroquinazolin-4-one derivatives 2: Phenyl; para-substitutions (e.g., OCH3) TNKS inhibition (IC50 ~10 nM); Wnt signaling suppression in HEK293 cells
3-[3-(Diethylamino)propyl]-2-sulfanylquinazolin-4-one 3: Diethylaminopropyl; 2: -SH Basic nitrogen enhances solubility; unexplored pharmacological potential
3-(Prop-2-en-1-yl)-2-sulfanylquinazolin-4-one 3: Allyl; 2: -SH Cytokinin activity; planar fused-ring structure for crystallographic studies

Physicochemical Properties

  • Hydrogen Bonding: Thiol (-SH) at position 2 serves as a hydrogen bond donor, critical for target binding, as seen in COX-2 inhibitors .
  • Molecular Weight : Derivatives with bulky substituents (e.g., 3-[3-(morpholin-4-yl)propyl]) exceed 300 Da, which may limit oral bioavailability .

Key Research Findings

Substituent Effects :

  • Alkyl chains (e.g., heptan-2-yl) enhance lipophilicity but require balancing with polar groups to maintain solubility.
  • Electron-withdrawing groups (e.g., Cl, F) on aryl rings improve enzyme binding via hydrophobic/electronic interactions .

Therapeutic Potential: Quinazolin-4-ones with sulfonamide or morpholinylpropyl groups are promising for targeted therapies (e.g., antiviral, anticancer) .

Unmet Needs: Limited data exist on the pharmacokinetics and in vivo efficacy of 3-alkylquinazolinones, necessitating further preclinical studies.

Biological Activity

3-(Heptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by its unique structural features, including a heptan-2-yl group and a sulfanyl group. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications.

  • IUPAC Name : 3-(Heptan-2-yl)-2-sulfanylidene-1H-quinazolin-4-one
  • Molecular Formula : C15H20N2OS
  • CAS Number : 730976-65-5

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminobenzamide with heptan-2-one, followed by the introduction of a sulfanyl group using thiolating agents. The reaction conditions often include refluxing in organic solvents like ethanol or methanol, with reaction times ranging from several hours to overnight.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, such as proteases and kinases.
  • Receptor Modulation : It can modulate signaling pathways by interacting with cell surface or intracellular receptors.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Therapeutic Potential

Research indicates that quinazolinone derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Some studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting potential use in cancer therapy.
CompoundActivityReference
This compoundInduces apoptosis
Quinazolinone analogsAnticancer
Acetylcholinesterase inhibitorsNeuroprotective

Comparison with Similar Compounds

A comparative analysis with other quinazolinone derivatives reveals distinct biological activities based on structural variations:

CompoundStructural VariationBiological Activity
2-Methyl-3-(heptan-2-yl)-3,4-dihydroquinazolin-4-oneMethyl instead of sulfanyl groupVaries
3-(Heptan-2-yl)-2-amino-3,4-dihydroquinazolin-4-oneAmino group instead of sulfanyl groupVaries

The unique combination of functional groups in this compound is believed to impart distinct chemical reactivity and biological activity compared to its analogs.

Q & A

Q. Key Parameters :

  • Temperature control (reflux at ~80°C) to avoid side reactions.
  • Solvent selection (polar aprotic solvents enhance reactivity).
  • Monitoring by TLC or HPLC for intermediate verification .

Basic: How is the structural integrity of this compound validated?

Answer:
Structural confirmation employs:

Spectroscopy :

  • NMR : 1^1H and 13^{13}C NMR identify substituents (e.g., heptan-2-yl CH3_3 signals at δ 0.8–1.5 ppm, thiol protons at δ 3.5–4.0 ppm) .
  • IR : Stretching frequencies for C=S (1150–1250 cm1^{-1}) and C=O (1650–1700 cm1^{-1}) confirm functional groups .

X-ray Crystallography : Resolves bond lengths (e.g., C–S bond ~1.7 Å) and dihedral angles to confirm planarity of the quinazolinone core .

Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 305.12) .

Advanced: What strategies optimize the reactivity of the sulfanyl group for further functionalization?

Answer:
The sulfanyl group can undergo:

Oxidation : Controlled oxidation with H2_2O2_2 or mCPBA converts –SH to sulfoxide (–SO–) or sulfone (–SO2_2–), altering electronic properties for biological targeting .

Nucleophilic Substitution : Reaction with alkyl/aryl halides in DMF/K2_2CO3_3 introduces new substituents (e.g., oxadiazole or thiadiazole moieties) .

Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) modify the quinazolinone core for structure-activity relationship (SAR) studies .

Q. Methodological Note :

  • Protect the thiol group with acetyl chloride during multi-step syntheses to prevent undesired oxidation .

Advanced: How is the antimicrobial activity of this compound evaluated in vitro?

Answer:
Standard protocols include:

Disk Diffusion : Impregnated disks on agar plates inoculated with bacterial/fungal strains (e.g., S. aureus, E. coli). Zones of inhibition are measured per CLSI guidelines .

Minimum Inhibitory Concentration (MIC) : Broth microdilution in 96-well plates, with serial dilutions (0.5–128 µg/mL). MIC is the lowest concentration inhibiting visible growth after 24h .

Time-Kill Assays : Quantify bactericidal/fungicidal effects over 24h using colony-forming unit (CFU) counts .

Q. Data Interpretation :

  • Compare results with positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
  • Synergy studies (e.g., checkerboard assays) assess combinatorial effects with existing drugs .

Advanced: What structural modifications improve solubility and bioavailability?

Answer:
Strategies include:

Methoxy Substituents : Introducing methoxy groups on the phenyl ring enhances aqueous solubility by increasing polarity, as seen in analogs with 2,4-dimethoxyphenyl groups .

Prodrug Design : Esterification of the sulfanyl group (e.g., acetyl prodrugs) improves membrane permeability, with enzymatic hydrolysis restoring activity in vivo .

Salt Formation : Hydrochloride or sodium salts of the quinazolinone core increase solubility for parenteral formulations .

Q. Analytical Validation :

  • LogP measurements (HPLC) quantify hydrophilicity changes.
  • In vitro permeability assays (e.g., Caco-2 cells) predict oral absorption .

Advanced: How do computational models aid in understanding SAR for this compound?

Answer:

Docking Studies : Molecular docking (AutoDock, Glide) predicts binding modes to targets like dihydrofolate reductase (DHFR) or β-lactamases. Key interactions include hydrogen bonds with the sulfanyl group and hydrophobic contacts with the heptan-2-yl chain .

QSAR Models : Quantitative SAR correlates substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the quinazolinone ring enhance antimicrobial potency .

MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-target complexes over 100ns, identifying critical residues for binding .

Basic: What are common impurities encountered during synthesis, and how are they mitigated?

Answer:

Byproducts :

  • Unreacted Intermediates : Residual 2-aminobenzoic acid derivatives detected via HPLC. Mitigated by optimizing reaction time/temperature .
  • Oxidation Products : Sulfones or disulfides form if –SH is exposed to air. Use inert atmospheres (N2_2) and antioxidants (e.g., BHT) .

Purification :

  • Column chromatography (silica gel, hexane/EtOAc gradient) removes polar/non-polar impurities.
  • Recrystallization from ethanol yields >95% purity .

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